molecular formula C23H30N6O3S B2992857 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013834-83-7

3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2992857
CAS No.: 1013834-83-7
M. Wt: 470.59
InChI Key: DXSZDMDICKWNQA-UHFFFAOYSA-N
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Description

The compound 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted with two distinct moieties:

  • A piperazine ring sulfonylated by a 4-butoxyphenyl group, introducing both lipophilic (butoxy chain) and polar (sulfonyl) characteristics.

Molecular Formula: C₂₄H₃₂N₆O₃S (calculated). Molecular Weight: ~484.1 g/mol (estimated).

Properties

IUPAC Name

3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-4-5-16-32-20-6-8-21(9-7-20)33(30,31)28-14-12-27(13-15-28)22-10-11-23(25-24-22)29-19(3)17-18(2)26-29/h6-11,17H,4-5,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZDMDICKWNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This compound features a piperazine moiety linked to a pyridazine ring, which is further substituted with a butoxyphenyl sulfonyl group and a methyl pyrazole group. The structural characteristics suggest significant potential for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S with a molecular weight of approximately 456.57 g/mol. The presence of multiple functional groups such as sulfonyl, piperazine, and pyrazole enhances its reactivity and interaction capabilities with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential for developing new antibiotics. The mechanism of action may involve binding to bacterial enzymes or receptors, disrupting essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown antiproliferative effects on human cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's structural features allow it to engage in interactions that can inhibit tumor growth and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the compound can lead to variations in biological activity. For instance, the presence of the butoxy group on the phenyl ring influences its pharmacological properties. SAR analyses help in understanding how changes in molecular structure can enhance efficacy or reduce side effects, guiding the design of more effective derivatives.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor by binding competitively or non-competitively to enzyme active sites.
  • Receptor Interaction : The compound has been studied for its binding affinity to various receptors involved in disease pathways, including histamine H3 receptors, which may have implications for treating conditions related to histamine signaling.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound were effective against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that the compound could enhance the cytotoxic effects when used in combination with standard chemotherapeutic agents like doxorubicin .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar structures, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazinePyrazole and piperazine ringsContains a naphthalene moiety
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazineSulfonamide structureExhibits histamine H3 antagonistic activity
3-(3,5-dimethylpyrazolyl)-2-methylpyridinePyrazole and methyl groupsDifferent substitution pattern on the pyridine ring

The unique combination of functional groups in this compound enhances its biological activity compared to other compounds in its class .

Comparison with Similar Compounds

Notes

  • The compound is the only directly referenced analog; further studies are needed to validate predicted properties.
  • Synthetic accessibility and biological activity remain unexplored in publicly available literature.

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